molecular formula C12H14ClN3O3S B603167 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine CAS No. 1041604-40-3

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine

Cat. No.: B603167
CAS No.: 1041604-40-3
M. Wt: 315.78g/mol
InChI Key: CTLBCCKXVBVYRI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The compound 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is the 1,2,4-oxadiazole heterocycle, a five-membered ring containing two nitrogen atoms and one oxygen atom in the 1, 2, and 4 positions, respectively.

  • Substituents on the oxadiazole ring :
    • At position 3 , a 4-chlorophenyl group (a benzene ring substituted with a chlorine atom at the para position) is attached.
    • At position 5 , a propan-1-amine chain is present, where the third carbon of the propane backbone is substituted with a methylsulfonyl group (-SO₂CH₃).

The structural interpretation reveals three key functional domains:

  • The 1,2,4-oxadiazole core , which confers rigidity and electronic properties typical of heteroaromatic systems.
  • The 4-chlorophenyl group , contributing hydrophobic and electron-withdrawing characteristics.
  • The methylsulfonylpropan-1-amine side chain , introducing polar sulfonyl and amine functionalities that enhance solubility and potential for hydrogen bonding.

Alternative Designations: CAS Registry Numbers and Synonyms

This compound is uniquely identified by its CAS Registry Number: 1041604-40-3 . Alternative names and synonyms include:

Synonym Source
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methanesulfonyl)propan-1-amine
3-(Methylsulfonyl)-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine

These synonyms reflect minor variations in substituent ordering and sulfonyl group nomenclature but consistently describe the same molecular structure.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₄ClN₃O₃S encapsulates the compound’s elemental composition. A detailed breakdown of its molecular weight is provided below:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 12 12.01 144.12
Hydrogen (H) 14 1.008 14.11
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 3 14.01 42.03
Oxygen (O) 3 16.00 48.00
Sulfur (S) 1 32.07 32.07
Total 315.78

This calculated molecular weight (315.78 g/mol) aligns with experimental data from mass spectrometry and analytical certifications. The formula and weight collectively underscore the compound’s moderate polarity, influenced by the sulfonyl and amine groups, and its potential for diverse intermolecular interactions.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLBCCKXVBVYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Cyclization and Oxidation

Optimization and Challenges

Reaction Condition Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve cyclization yields compared to toluene.

  • Temperature Control : Excessive heat during oxidation leads to sulfone over-oxidation; maintaining 0–25°C is critical.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates oxadiazole intermediates.

  • Recrystallization : Ethanol/water mixtures yield high-purity sulfone derivatives.

Spectroscopic Validation

Table 1: Key Spectroscopic Data

Functional GroupCharacterization MethodObserved DataReference
1,2,4-Oxadiazole Ring¹³C NMRδ 167.2 (C-5), 162.4 (C-3)
Methylsulfonyl GroupIR1325 cm⁻¹ (S=O asym)
Propan-1-AmineMSm/z 283.78 [M+H]⁺

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization steps (e.g., 30 minutes vs. 12 hours). However, scalability remains a limitation.

Enzymatic Oxidation

Pilot studies using chloroperoxidase enzymes for sulfur oxidation show promise but require pH-controlled conditions (pH 5.0–6.0) .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Research has demonstrated that this compound exhibits promising anticancer properties. For instance:

  • Anticancer Studies : In vitro studies have shown that the compound has significant antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines indicate effective inhibition of cell growth at low concentrations .

Applications in Drug Development

Given its biological profile, this compound is being explored for:

  • Lead Compound Development : It serves as a lead structure for designing new anticancer agents with improved efficacy and selectivity.
  • Combination Therapies : Research is ongoing to evaluate its effectiveness in combination with other chemotherapeutic agents to enhance therapeutic outcomes while minimizing side effects.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Study on Antiproliferative Activity : A recent study reported that derivatives of the oxadiazole scaffold exhibited varying degrees of activity against different cancer cell lines, with some compounds showing IC50 values below 10 µg/mL .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have identified key structural features that enhance anticancer activity, guiding further modifications to improve potency .

Mechanism of Action

The mechanism of action of 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs and their properties:

Compound Name Substituents (R1, R2) Molecular Weight Key Features
Target Compound: 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine R1 = 4-Cl-C₆H₄; R2 = CH₂CH₂SO₂CH₃ 325.78* Electron-withdrawing Cl and SO₂CH₃ enhance polarity and hydrogen bonding .
SLF108185117 () R1 = 4-decylphenyl; R2 = CH₂CH₂NH₂·HCl 409.95 Long decyl chain increases lipophilicity, potentially improving membrane permeability .
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl () R1 = 4-Cl-C₆H₄; R2 = CH₂CH₂NH₂·HCl 260.12 Shorter amine chain and hydrochloride salt improve aqueous solubility .
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine () R1 = 4-F-C₆H₄; R2 = CH₂CH₂NH₂ 221.23 Fluorine substitution reduces steric bulk while maintaining electron withdrawal .
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine () R1 = 3-F-4-CH₃-C₆H₃; R2 = CH₂CH₂SCH₃ 281.35 Methylsulfanyl group (less polar than SO₂CH₃) may enhance metabolic stability .
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine () R1 = pyridin-3-yl; R2 = CH₂CH₂SCH₃ 250.32 Pyridine substitution introduces nitrogen for additional binding interactions .

*Calculated molecular weight based on formula.

Electronic and Binding Interactions

  • Chlorophenyl vs.
  • Methylsulfonyl vs. Methylsulfanyl : The sulfonyl group (SO₂CH₃) in the target compound increases polarity and hydrogen-bond acceptor capacity compared to the sulfanyl (SCH₃) group in analogs (e.g., ), which may improve target affinity but reduce membrane permeability .

Biological Activity

The compound 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₄H₁₅ClN₆O₂S
  • Molecular Weight : 318.76 g/mol
  • CAS Number : 1188305-13-6

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the oxadiazole moiety and the chlorophenyl group. These components are known to influence various biological pathways, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Anticancer Activity :
    • The oxadiazole ring has been linked to significant anticancer effects. Studies have shown that compounds containing oxadiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .
    • A recent study demonstrated that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines, including HT-29 (colorectal cancer) and Jurkat (T-cell leukemia) cells .
  • Anti-inflammatory Effects :
    • The presence of the methylsulfonyl group enhances the compound's ability to inhibit pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases .
    • Research indicates that related compounds can reduce the expression of inflammatory markers in vitro, providing a basis for further exploration in therapeutic applications .
  • Antimicrobial Properties :
    • Some studies have reported that oxadiazole derivatives possess antimicrobial activity against a range of pathogens. The chlorophenyl group may enhance membrane permeability of bacterial cells, leading to increased susceptibility to the compound .

Case Studies

Several studies illustrate the biological efficacy of similar compounds:

  • Study on Anticancer Activity :
    • A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with a chlorophenyl substitution showed enhanced activity compared to those without it, suggesting that this substituent plays a crucial role in their mechanism of action .
  • Anti-inflammatory Research :
    • In an animal model of inflammation, a related compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. This effect was attributed to inhibition of NF-kB pathway activation .
  • Antimicrobial Testing :
    • A derivative with structural similarities was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations, supporting the hypothesis that oxadiazole-based compounds have broad-spectrum antimicrobial properties .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis via signaling pathways
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of bacterial membrane integrity

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine?

Methodological Answer: The compound is typically synthesized via multi-step routes involving:

  • Cyclization reactions : For example, using phosphorous oxychloride (POCl₃) to cyclize substituted hydrazides into oxadiazole rings, as demonstrated in similar oxadiazole derivatives .
  • Condensation reactions : Coupling intermediates like 4-chlorophenyl-substituted precursors with methylsulfonyl-propanamine moieties under reflux conditions in anhydrous solvents (e.g., THF or DCM) .
  • Functional group transformations : Oxidation of methylthio (-SMe) to methylsulfonyl (-SO₂Me) groups using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm⁻¹, oxadiazole C=N stretches) .
  • NMR (¹H/¹³C) : Confirms substituent positions and stereochemistry; methylsulfonyl protons appear as singlets (~δ 3.0–3.5 ppm) .
  • LC-MS/HRMS : Validates molecular weight and purity (e.g., [M+H]+ ion for C₁₁H₁₂ClN₃O₃S expected at ~302.03 m/z) .
  • X-ray crystallography : Resolves 3D structure and crystal packing, particularly for verifying oxadiazole ring geometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Thermal stability : Avoid heat sources due to potential decomposition (P210 hazard code) .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for sulfonamide-containing compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility checks : Validate assay protocols (e.g., cytotoxicity on Daphnia magna vs. mammalian cell lines) to rule out model-specific biases .
  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., 4-chlorophenyl to 4-fluorophenyl) to isolate pharmacophore contributions .
  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and phenotypic screens (e.g., anti-inflammatory models) .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on sulfonyl-oxadiazole interactions .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
  • QSAR modeling : Correlate electronic descriptors (e.g., LogP, HOMO/LUMO) with bioactivity to guide derivative design .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent models : Administer intravenously/orally to measure bioavailability, plasma half-life, and tissue distribution via LC-MS/MS quantification .
  • Metabolite profiling : Use hepatic microsomes or S9 fractions to identify Phase I/II metabolites (e.g., sulfonyl group oxidation) .
  • Toxicogenomics : Apply RNA-seq to assess gene expression changes in liver/kidney tissues post-administration .

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